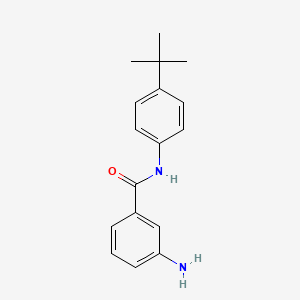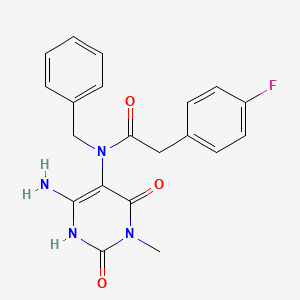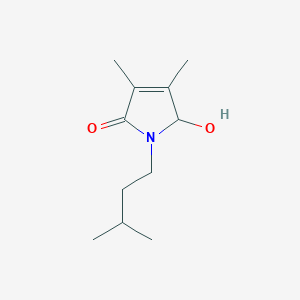
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound Its structure includes a pyrrol-2-one ring substituted with hydroxy, methyl, and methylbutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Ring: Starting from a suitable precursor, such as a substituted amine and an alpha-keto acid, the pyrrol-2-one ring can be formed through cyclization reactions.
Introduction of Hydroxy and Methyl Groups: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups at the desired positions.
Attachment of the Methylbutyl Group: The methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The methyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a thione group instead of a ketone.
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
443917-70-2 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h7,10,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
JRPAZMIHQGDOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C1O)CCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


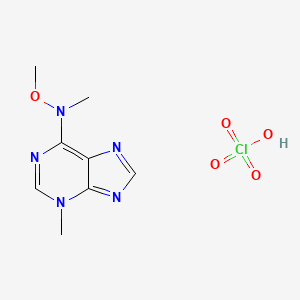
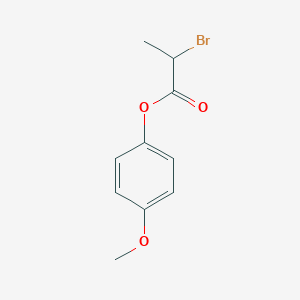
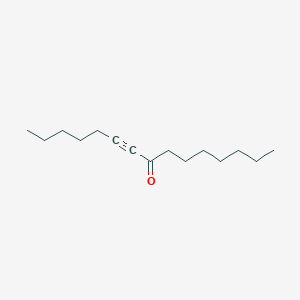
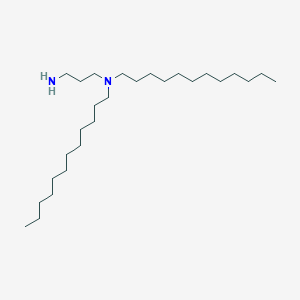
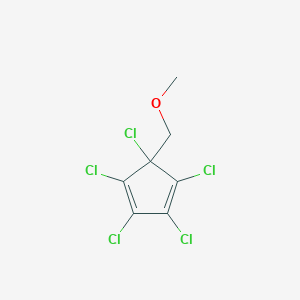
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
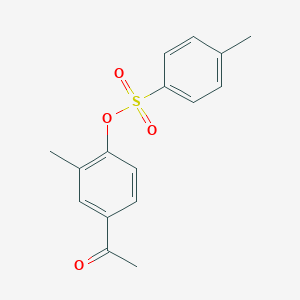
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
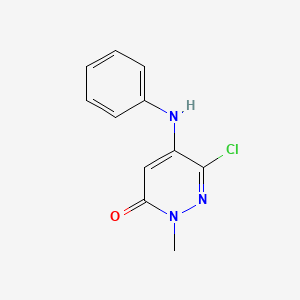

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
